Thermal Stability and Contaminant Formation: 1-Linolenoyl-3-chloropropanediol Exhibits Distinct Behavior
The fatty acid moiety of 1-linolenoyl-3-chloropropanediol, α-linolenic acid (C18:3), directly influences its thermal stability and its role as a precursor for other contaminants. A stable isotope tracer study demonstrated that diacylglycerols (DAGs) containing α-linolenic acid produced lower yields of both 3-MCPD diesters and glycidyl esters (GEs) compared to DAGs with other fatty acids like linoleic acid, due to thermal degradation [1]. This shows that the compound's behavior under processing conditions is not interchangeable with other 3-MCPD esters.
| Evidence Dimension | Relative yield of 3-MCPD diesters and Glycidyl Esters (GEs) from DAG precursors during heating |
|---|---|
| Target Compound Data | DAG containing α-linolenic acid |
| Comparator Or Baseline | DAG containing linoleic acid |
| Quantified Difference | Lower yield of 3-MCPD diesters and GEs from α-linolenic DAG compared to linoleic DAG |
| Conditions | Stable isotope tracer study; DAG spiked into palm oil and heated at 230-270 °C, analyzed by LC-MS/MS |
Why This Matters
This compound is a unique standard for studying the fate of polyunsaturated fatty acid esters during thermal processing, as its behavior cannot be extrapolated from saturated or monounsaturated analogs.
- [1] Effects of fatty acids found in diacylglycerols and monoacylglycerols on the formation of 3-monochloropropane-1,2-diol esters and glycidyl esters during heating. LWT. 2025;235:118642. doi: 10.1016/j.lwt.2025.118642. View Source
